2-Chloro-5-fluorobenzylzinc bromide
Description
2-Chloro-5-fluorobenzylzinc bromide is an organozinc reagent used in synthetic organic chemistry, particularly in cross-coupling reactions such as the Negishi coupling. Its structure comprises a benzyl group (C₆H₅CH₂–) substituted with chlorine at position 2 and fluorine at position 5, coordinated to a zinc bromide moiety. The chlorine and fluorine substituents impart distinct electronic and steric effects:
- Electronic effects: Chlorine (σₚ = 0.23) and fluorine (σₚ = 0.06) are electron-withdrawing groups, polarizing the benzyl ring and stabilizing the zinc center through inductive effects. This stabilization can enhance the reagent’s shelf life but may moderate its reactivity in transmetallation steps .
- Steric considerations: The meta-relationship between chlorine (position 2) and fluorine (position 5) minimizes steric hindrance, favoring efficient coordination to transition metal catalysts .
Properties
IUPAC Name |
bromozinc(1+);1-chloro-4-fluoro-2-methanidylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF.BrH.Zn/c1-5-4-6(9)2-3-7(5)8;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJROHXMVSMSDX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C=CC(=C1)F)Cl.[Zn+]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-5-fluorobenzylzinc bromide can be synthesized through the reaction of 2-chloro-5-fluorobenzyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
2-Chloro-5-fluorobenzyl bromide+Zn→2-Chloro-5-fluorobenzylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may include additional steps such as purification through distillation or recrystallization to remove impurities.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluorobenzylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions with various electrophiles. These reactions are facilitated by the presence of a palladium or nickel catalyst.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the coupling of this compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base such as triethylamine.
Suzuki Coupling: Although less common, this compound can also participate in Suzuki coupling reactions with boronic acids under similar conditions.
Major Products
The major products of these reactions are typically substituted aromatic compounds, which can be further functionalized for use in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
2-Chloro-5-fluorobenzylzinc bromide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to modify biologically active molecules, potentially leading to the development of new drugs or bioactive compounds.
Medicine: In medicinal chemistry, it is used to synthesize intermediates for pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and materials with specific properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-chloro-5-fluorobenzylzinc bromide in cross-coupling reactions involves the formation of a carbon-zinc bond, which then reacts with an electrophile in the presence of a catalyst. The general steps are:
Transmetalation: The zinc atom transfers the organic group to the palladium or nickel catalyst.
Oxidative Addition: The catalyst forms a complex with the electrophile.
Reductive Elimination: The final product is formed, and the catalyst is regenerated.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares key structural features and molecular properties of 2-chloro-5-fluorobenzylzinc bromide with analogous compounds:
*Calculated based on analogous zinc reagents.
Key Observations:
- Steric effects : Ortho-substituted derivatives (e.g., 2-chloro-4-fluoro-5-methylbenzyl bromide) face steric challenges in metal coordination, reducing catalytic efficiency compared to meta-substituted analogs .
- Heterocyclic analogs : Pyridyl-based zinc reagents (e.g., 5-fluoro-2-pyridylzinc bromide) offer distinct coordination geometries and electronic profiles, enabling selective couplings in heterocyclic synthesis .
Reactivity and Stability in Cross-Coupling Reactions
The reactivity of benzylzinc bromides is influenced by substituent electronic and steric effects. For example:
- Negishi coupling : this compound’s balanced electron withdrawal and low steric hindrance likely facilitate efficient transmetallation with palladium catalysts, comparable to 2-fluorobenzylzinc bromide. In contrast, bulkier analogs like 2-chloro-6-fluoro-3-methylbenzyl bromide may exhibit slower reaction kinetics .
- Stability: Chlorine and fluorine substituents enhance stability against hydrolysis compared to non-halogenated benzylzinc reagents. However, moisture sensitivity remains a limitation, necessitating anhydrous conditions .
Biological Activity
2-Chloro-5-fluorobenzylzinc bromide (CAS No. 1072789-40-2) is an organozinc compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBrClFZn
- Molecular Weight : 288.8 g/mol
- IUPAC Name : bromozinc(1+);1-chloro-4-fluoro-2-methanidylbenzene
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Target Interaction : The presence of halogen substituents (chlorine and fluorine) enhances the compound's binding affinity to specific receptors and enzymes, influencing various biochemical pathways.
- Biochemical Pathways : It is involved in pathways such as apoptosis modulation, G protein signaling, and MAPK signaling pathways, which are crucial for cell growth and survival .
Antimicrobial Activity
Research indicates that related compounds, particularly those with similar structural motifs, exhibit significant antimicrobial properties. For instance, derivatives of 2-chloro-5-fluorophenol have demonstrated effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus through methods like disc diffusion .
| Compound | Activity Against | Method Used |
|---|---|---|
| 2-Chloro-5-fluorophenol | E. coli, S. aureus | Disc diffusion method |
| This compound | Antibacterial potential (theoretical basis) | Molecular docking studies |
Anticancer Potential
The compound's role as a building block in medicinal chemistry suggests potential anticancer applications. Organozinc compounds are known for their ability to form carbon-carbon bonds, facilitating the synthesis of complex molecules that can target cancer cells.
Case Studies and Research Findings
-
Synthesis and Application in Medicinal Chemistry :
- A study highlighted the synthesis of benzyl-substituted pyrrolo[2,3-d]pyrimidine derivatives using Negishi cross-coupling techniques involving this compound. These derivatives showed promising results in inhibiting CSF1R (Colony Stimulating Factor 1 Receptor), which is implicated in various cancers .
- Molecular Docking Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
